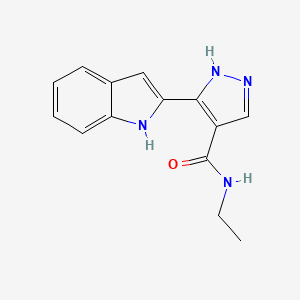![molecular formula C12H26O2Si B15066855 [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol CAS No. 185622-11-1](/img/structure/B15066855.png)
[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is a chemical compound with the molecular formula C11H24O2Si. It is a cyclobutyl derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of cyclobutylmethanol, allowing for selective reactions to occur without interference from the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of cyclobutylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
- Cyclobutylmethanol is dissolved in a suitable solvent.
- TBDMS-Cl is added to the solution.
- A base (e.g., imidazole) is added to facilitate the reaction.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutane.
Substitution: Formation of cyclobutylmethanol after deprotection.
Scientific Research Applications
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is used in various scientific research applications, including:
Chemistry: As a protected form of cyclobutylmethanol, it is used in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: The compound can be used in the development of pharmaceuticals where selective functional group protection is necessary.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol primarily involves the protection of the hydroxyl group by the TBDMS group. This protection allows for selective reactions to occur at other functional groups without interference from the hydroxyl group. The TBDMS group can be selectively removed under mild conditions using reagents such as TBAF, allowing for subsequent reactions to occur at the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
(3-(((tert-Butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: Similar in structure but with a diphenylsilyl group instead of a dimethylsilyl group.
(3-(((tert-Butyldimethylsilyl)oxy)phenyl)methyl)phosphonate: Contains a phosphonate group instead of a hydroxyl group.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a similar silyl protection.
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is unique due to its cyclobutyl structure and the presence of the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable compound in organic synthesis and various research applications.
Properties
CAS No. |
185622-11-1 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-11-6-10(7-11)8-13/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
NZOQAHFVIVYQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)



![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)




